N-[2-(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)ethyl]acetamide
Description
N-[2-(1-{[4-(Propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)ethyl]acetamide is a benzodiazole (benzimidazole) derivative featuring a 4-isopropylbenzyl substitution at the N1 position of the benzodiazole core. The structure includes an ethyl linker connecting the benzodiazole to an acetamide group. Its structural complexity and substituent arrangement are critical for modulating biological interactions, such as receptor binding and metabolic stability.
Properties
IUPAC Name |
N-[2-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-15(2)18-10-8-17(9-11-18)14-24-20-7-5-4-6-19(20)23-21(24)12-13-22-16(3)25/h4-11,15H,12-14H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJWUPFUQDYBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial production methods for MMV007617 would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
MMV007617 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MMV007617 might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
MMV007617 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
The mechanism of action of MMV007617 involves its interaction with specific molecular targets within the malaria parasite. The compound has been shown to inhibit the growth of Plasmodium falciparum by interfering with key biological processes such as apicoplast segregation and host cell egress . These processes are crucial for the parasite’s survival and replication, making MMV007617 an effective antimalarial agent. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to affect multiple stages of the parasite’s life cycle .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Compound 9c (): 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide
- Structural Differences: Replaces the benzodiazole’s ethyl-acetamide chain with a triazole-phenoxymethyl-thiazole-acetamide moiety.
- Activity : Exhibits enhanced α-glucosidase inhibition (IC₅₀ = 2.1 µM) compared to the target compound, attributed to bromophenyl-thiazole’s electron-withdrawing effects improving enzyme binding .
Belonosudil (): 2-(3-{4-[(1H-Indazol-5-yl)amino]quinazolin-2-yl}phenoxy)-N-(propan-2-yl)acetamide
- Structural Differences : Quinazoline-indazolyl core instead of benzodiazole; retains the propan-2-yl group but lacks the benzyl substitution.
- Activity : Acts as a Rho-associated kinase (ROCK) inhibitor (IC₅₀ = 100 nM), highlighting how core heterocycle changes redirect therapeutic targets .
Substituent Variations
Suvecaltamide ():
2-[4-(Propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide
- Activity : Voltage-gated calcium channel stabilizer (anti-epileptic), emphasizing the role of trifluoroethoxy groups in CNS penetration .
Compound 6a ():
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide
- Structural Differences : Naphthoxy-triazole-phenyl substitution instead of benzodiazole-propan-2-ylbenzyl.
- Synthesis : Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), yielding 85% purity. Lower lipophilicity (logP = 3.2) compared to the target compound (logP = 4.1) due to polar triazole .
Pharmacokinetic and Physicochemical Properties
Key Research Findings and Contradictions
- Contradiction in Substituent Effects : shows bromophenyl-thiazole enhances enzyme inhibition, while ’s trifluoroethoxy group improves CNS activity. This suggests substituent choice must align with target biology.
- Synthetic Challenges : CuAAC () offers high regioselectivity but may introduce copper residues, complicating purification compared to traditional alkylation methods used for the target compound .
Biological Activity
N-[2-(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)ethyl]acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Before delving into biological activity, it is essential to understand the chemical structure and properties of the compound:
- Chemical Formula : C18H24N2O
- Molecular Weight : 288.40 g/mol
- IUPAC Name : this compound
- PubChem CID : Not available in the provided sources but can be derived from chemical databases.
Anticonvulsant Activity
Research indicates that compounds similar in structure to this compound may exhibit anticonvulsant properties. For instance, studies on N-phenyl derivatives have shown efficacy in animal models of epilepsy. The mechanism often involves modulation of neuronal voltage-sensitive sodium channels, which play a crucial role in seizure activity.
Case Study Example :
A study evaluated various N-substituted acetamides for anticonvulsant activity using the maximal electroshock (MES) test. Compounds with similar structural motifs demonstrated significant protective effects against seizures at specific dosages (e.g., 100 mg/kg) .
Anthelmintic Activity
Another area of interest is the anthelmintic potential of compounds related to this compound. A recent study screened a library of compounds for their effectiveness against Caenorhabditis elegans, a model organism for helminth infections. The findings suggested that certain derivatives exhibited considerable anthelmintic activity .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for optimizing the biological activity of this compound. Key findings from SAR studies indicate that:
- Lipophilicity : Higher lipophilicity often correlates with increased potency in anticonvulsant assays. Compounds with higher clogP values showed delayed onset but prolonged action .
| Compound ID | Lipophilicity (clogP) | Anticonvulsant Activity (100 mg/kg MES Test) |
|---|---|---|
| Compound 14 | 3.5 | Active |
| Compound 16 | 4.0 | Active |
| Compound 24 | 2.5 | Less Active |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
